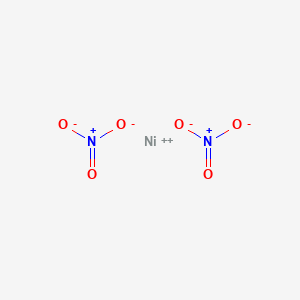

硝酸镍

描述

Nickel Nitrate is an inorganic compound with the formula Ni(NO3)2 or any hydrate thereof . It is an emerald green hygroscopic solid . It is noncombustible, but it will accelerate the burning of combustible materials .

Synthesis Analysis

Nickel Nitrate is prepared by the reaction of nickel oxide with nitric acid . It is also synthesized by co-precipitation method .Molecular Structure Analysis

Nickel (II) compounds with oxygenated ligands often feature octahedral coordination geometry . Two polymorphs of the tetrahydrate Ni(NO3)2.4H2O have been crystallized .Chemical Reactions Analysis

Nickel Nitrate reacts with NaOH exothermically . It also undergoes reduction to form NiO . It can be used as a precursor to supported nickel catalysts .Physical And Chemical Properties Analysis

Nickel Nitrate has a molar mass of 182.703 g/mol for the anhydrous form and 290.79 g/mol for the hexahydrate . It is soluble in water and ethanol . It has a density of 2.05 g/cm3 for the hexahydrate .科学研究应用

光催化活性

使用硝酸镍合成的氧化镍(II) (NiO) 纳米晶体显示出增强的氢气析出光催化活性。这涉及在水热条件下水解硝酸镍(II),从而增加 p 型特性并提高 NiO 纳米晶体从水中产生氢气的光催化活性 (Nail 等人,2015)。

催化和材料科学

硝酸镍(II) 通常用于制备氧化物负载催化剂,因为它成本低且溶解度高。然而,它的分解会导致诸如产生 NOx 气体和金属分散性差等问题。比较硝酸镍(II) 和醋酸镍(II) 的研究表明,后者可能在粒径和分布方面提供好处,尤其是在介孔载体中 (Marceau 等人,2010)。

促进植物生长

研究不同浓度的硝酸镍对万寿菊的生理和植物化学性状的影响表明,特定浓度可以促进植物生长和抗氧化活性。这突出了硝酸镍在优化植物生长条件中的潜在用途 (Sobati-Nasab 等人,2021)。

生物质制氢

硝酸镍用于优化生物质气化中用于制氢的 Ni-橄榄石催化剂。使用硝酸镍作为催化剂制备中的前体已被证明可以有效增加氢气产量,这证明了硝酸镍在可再生能源技术中的重要作用 (Courson 等人,2002)。

纳米材料合成

一种使用硝酸镍和六亚甲基四胺作为沉淀剂的新方法可以制备纳米晶镍氢氧化物和氧化镍。这些材料由于其特定的形态和介孔性,在技术中具有广泛的应用,包括作为 NiO 纳米粒子的前体 (Yufanyi 等人,2015)。

镍矿开采的环境影响

镍矿开采(其中硝酸镍矿石是一个重要组成部分)对环境有相当大的影响。对全球镍矿开采趋势的研究,包括硝酸镍矿石的加工,提供了对环境影响、温室气体排放和镍生产未来挑战的见解 (Mudd,2010)。

电子和光电子学

氧化镍的多功能特性使其在各种电子应用中很有用。通常源自硝酸镍的非化学计量氧化镍在各种电子器件中显示出潜力,包括气体传感器、薄膜晶体管和存储器件 (Napari 等人,2020)。

电化学应用

已经开发出具有在电化学电池和气体传感器中潜在应用的硝酸镍氢氧化物微球。这些微球显示出独特的形态继承特征,展示了硝酸镍在材料科学中的多功能性 (Tang 等人,2008)。

纳米粒子合成

使用硝酸镍通过化学沉淀合成的氧化镍纳米粒子展示了在各个领域的潜在应用。合成过程中使用不同的表面活性剂会影响粒径分布,表明硝酸镍在纳米材料合成中的灵活性 (Mahaleh 等人,2008)。

作用机制

Target of Action

Nickel nitrate primarily targets various enzymes and proteins within biological systems. It interacts with sulfhydryl groups in proteins, which are crucial for maintaining the structural integrity and function of these molecules . This interaction can disrupt the normal function of enzymes and proteins, leading to cellular dysfunction.

Mode of Action

Nickel nitrate exerts its effects by binding to the sulfhydryl groups of proteins and enzymes. This binding can lead to the inhibition of enzyme activity, alteration of protein structure, and disruption of cellular processes . The compound can also generate reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components such as DNA, lipids, and proteins .

Biochemical Pathways

The interaction of nickel nitrate with cellular components affects several biochemical pathways. One significant pathway is the oxidative stress response. The generation of ROS by nickel nitrate activates antioxidant defense mechanisms, such as the upregulation of glutathione and superoxide dismutase . Additionally, nickel nitrate can interfere with metal ion homeostasis, affecting pathways that rely on metal cofactors for enzymatic reactions .

Result of Action

The molecular and cellular effects of nickel nitrate include enzyme inhibition, protein denaturation, and oxidative damage. These effects can lead to cellular dysfunction, apoptosis, and necrosis. Chronic exposure to nickel nitrate has been associated with carcinogenic effects, particularly in the respiratory tract . The compound’s ability to generate ROS and cause DNA damage is a key factor in its carcinogenic potential .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of nickel nitrate. For instance, acidic conditions can enhance the solubility and bioavailability of nickel nitrate, increasing its toxic effects . High temperatures can also accelerate the generation of ROS, amplifying oxidative stress . Additionally, the presence of other metal ions can compete with nickel nitrate for binding sites on proteins and enzymes, potentially modulating its toxicity .

Nickel nitrate’s interaction with biological systems is complex and multifaceted, involving direct binding to proteins, generation of ROS, and disruption of biochemical pathways. Understanding these mechanisms is crucial for assessing the risks associated with exposure and developing strategies to mitigate its harmful effects.

安全和危害

未来方向

生化分析

Biochemical Properties

Nickel nitrate interacts with various biomolecules in organisms. For instance, nickel ions are used as enzyme cofactors in organisms from all kingdoms of life . These essential enzymes catalyze a variety of remarkable chemical reactions . Nickel also interacts with multiple types of membrane transporters, metallochaperones, and regulators, which are critical for maintaining and distributing healthy levels of nickel .

Cellular Effects

Nickel nitrate can have significant effects on various types of cells and cellular processes. For example, nickel toxicity can induce reactive oxygen species accumulation and oxidative stress responses in plants . In humans, nickel can produce free radicals from diatomic molecules through a double-step process, generating superoxide anions . This is a key reason behind the nickel-induced pathophysiological changes in living systems .

Molecular Mechanism

Nickel nitrate exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the formation of nickel hydroxide, which is used in various industrial processes . Furthermore, nickel nitrate can be reduced to bioactive nitrogen oxides, including nitric oxide .

Temporal Effects in Laboratory Settings

The effects of nickel nitrate can change over time in laboratory settings. For instance, the vertically aligned nickel nitrate hydroxide porous nanosheet arrays exhibit tight adhesion on nickel foam and sufficient Ni2+/Ni3+ redox species, which guarantee oxygen evolution reaction activity and durable stability .

Dosage Effects in Animal Models

The effects of nickel nitrate can vary with different dosages in animal models. For instance, modest dietary intake of nitrate reduces blood pressure, inhibits platelet function, prevents endothelial dysfunction after ischemia–reperfusion, and decreases oxygen cost during exercise . Excessive nitrate ions in the environment can break the natural nitrogen cycle and become a significant threat to human health .

Metabolic Pathways

Nickel nitrate is involved in various metabolic pathways. For instance, nickel is an essential cofactor for a variety of enzymes, many of which have been described in earlier reviews . On a global scale, the importance of nickel in biology is highlighted by the discussion about the influence of nickel-utilizing organisms on the earth’s geochemistry, and vice versa .

Transport and Distribution

Nickel nitrate is transported and distributed within cells and tissues through various mechanisms. For instance, nickel importers contain subunits with an ATP-binding cassette and are driven by ATP hydrolysis . Nickel nitrate is also transported across the outer membrane of Gram-negative bacteria .

Subcellular Localization

Nickel nitrate and its effects can be localized to specific compartments or organelles within the cell. For instance, in the hyperaccumulator Thlaspi goesingense, intracellular nickel is predominantly localized in the vacuole as a nickel-organic acid complex .

属性

IUPAC Name |

nickel(2+);dinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Ni/c2*2-1(3)4;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJMLQFLOWQJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni(NO3)2, N2NiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Nickel(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13478-00-7 (hexahydrate), 14701-22-5 (Parent) | |

| Record name | Nickel nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70872958 | |

| Record name | Nickel bis(nitrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture., Liquid; Water or Solvent Wet Solid, Hexahydrate: green, deliquescent crystals with a mp of 56.7 deg C; [Merck Index], Green odorless solid; [CHRIS] | |

| Record name | NICKEL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nickel nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 238.5 G/100 CC WATER AT 0 °C /HEXAHYDRATE/, SOL IN ALCOHOL; AMMONIUM HYDROXIDE /HEXAHYDRATE/, VERY SOL IN HOT WATER /HEXAHYDRATE/, 3 G/100 ML HYDRAZINE AT 20 °C, 7.5 WT% IN ETHYLENE GLYCOL AT 20 °C, 48.5 WT% IN WATER AT 20 °C | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V11 79 (1976) | |

| Record name | NICKEL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.05 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | NICKEL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

GREEN CRYSTALS | |

CAS RN |

13478-00-7(hexahydrate); 13138-45-9; 14216-75-2, 13138-45-9, 14216-75-2 | |

| Record name | NICKEL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, nickel salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(nitrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50L0S38I2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3419333.png)

![3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B3419346.png)

![Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-](/img/structure/B3419371.png)